A Comprehensive Technical Guide to the Synthesis and Characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, a heterocyclic compound of significant interest within medicinal chemistry. The pyrazole and bipyrazole scaffolds are privileged structures known for a wide array of biological activities, making their derivatives prime candidates for drug discovery programs.[1][2][3][4] This document outlines a robust, proposed synthetic pathway, rooted in established chemical principles, for the efficient construction of this target molecule. Furthermore, it details a comprehensive characterization workflow, employing modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to ensure structural verification and purity assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals evaluating new molecular scaffolds.
Introduction: The Significance of the Bipyrazole Scaffold
1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS Number: 1033431-24-1) is a substituted bipyrazole with the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.21 g/mol .[5][6][7][8] The core structure consists of two interconnected pyrazole rings, a motif that has garnered substantial attention in pharmaceutical research. Pyrazole derivatives are key components in numerous approved drugs and clinical candidates, exhibiting activities ranging from anti-inflammatory and anticancer to enzyme inhibition.[2][3][9]
The incorporation of a carboxylic acid functional group further enhances the molecule's potential. Carboxylic acids are ubiquitous in bioactive compounds, often serving as critical hydrogen-bond donors/acceptors or acting as bioisosteres for other functional groups to modulate physicochemical properties like solubility and cell permeability.[10][11] The specific arrangement of the dimethylated bipyrazole core linked to a carboxylic acid presents a unique chemical architecture for exploring new structure-activity relationships (SAR) in drug design.
Proposed Synthetic Strategy
While specific literature detailing the synthesis of this exact molecule is sparse, a logical and efficient pathway can be devised based on the well-established Knorr pyrazole synthesis.[1][12][13] This foundational reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. Our proposed strategy employs a convergent approach, building a key pyrazole intermediate which is then elaborated to form the final bipyrazole structure.
The causality behind this choice rests on its reliability and modularity. The Knorr synthesis is a high-yielding and broadly applicable method for constructing substituted pyrazole rings. By creating a key intermediate, the synthesis allows for potential diversification, should analogs of the target molecule be desired in the future.
Overall Synthetic Scheme
The proposed pathway involves two main stages:
-
Stage 1: Synthesis of the key intermediate, 4-acetyl-1,5-dimethyl-1H-pyrazole.
-
Stage 2: Conversion of the acetyl intermediate into a new β-dicarbonyl system, followed by cyclization with hydrazine to form the second pyrazole ring and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-acetyl-1,5-dimethyl-1H-pyrazole (Intermediate C)
-
Rationale: This step utilizes a Knorr condensation to create the first substituted pyrazole ring. Using methylhydrazine establishes the N-methylation pattern required for the final product.
-
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve 3-Methyl-2,4-pentanedione in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.[12]
-
Cool the mixture in an ice bath and add methylhydrazine dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
-
Protocol 2: Synthesis of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (Target H)
-
Rationale: This multi-step, one-pot sequence first forms a new β-dicarbonyl intermediate via Claisen condensation. This intermediate is not isolated but is directly subjected to a second Knorr condensation with hydrazine. The final step is a standard ester hydrolysis to yield the carboxylic acid.
-
Materials:
-
4-acetyl-1,5-dimethyl-1H-pyrazole (Intermediate C, 1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Hydrazine hydrate (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the intermediate pyrazole (C) followed by the dropwise addition of diethyl oxalate at 0°C.
-
Stir the mixture at room temperature for 12-16 hours to form the diketoester intermediate (E).
-
Neutralize the reaction mixture with a catalytic amount of acetic acid, then add hydrazine hydrate.[12]
-
Reflux the mixture for 8-12 hours to facilitate the second cyclization, forming the bipyrazole ester (G).
-
Cool the reaction and add an aqueous solution of NaOH (2.0 M). Reflux for an additional 4 hours to hydrolyze the ester.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with cold 1M HCl until a precipitate forms (pH ~4-5).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product (H). Recrystallization from a suitable solvent like ethanol/water may be required for further purification.
-
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Caption: Standard workflow for structural elucidation.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid.
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to two methyl groups (singlets), pyrazole ring protons (singlets/doublets), and a broad singlet for the carboxylic acid OH (exchangeable with D₂O). The N-H proton of the second pyrazole may also appear as a broad singlet.[2][14] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for methyl carbons, aromatic/heteroaromatic carbons of the two pyrazole rings, and a downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).[15][16] |
| Mass Spec. (HRMS) | Molecular Ion | Calculated [M+H]⁺: 207.0931. Observed mass should be within ±5 ppm of the calculated value. |
| FT-IR | Wavenumber (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C=N stretches (~1500-1600 cm⁻¹), and C-H stretches (~2900-3100 cm⁻¹).[2][4] |
| Elemental Analysis | % Composition | C: 52.42%, H: 4.89%, N: 27.17%, O: 15.52%. Experimental values should be within ±0.4% of theoretical values. |
Rationale for Analytical Choices
-
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): This is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR provide information on the chemical environment of protons and carbons.[17] 2D techniques like HSQC and HMBC are crucial for assigning specific signals to their respective atoms within the bipyrazole core, resolving any ambiguities.[14] For pyrazoles, one must be mindful of potential tautomerism, which can lead to averaged or broadened signals; low-temperature NMR can sometimes resolve these issues.[14]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.[2]
-
Infrared (IR) Spectroscopy: IR is a rapid and effective method for confirming the presence of key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid moiety.[4]
-
Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of C, H, N, and O, offering a final layer of validation for the compound's identity and purity.
Potential Applications in Drug Discovery and Materials Science
The structural features of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid make it a compelling candidate for various applications:
-
Enzyme Inhibition: Pyrazole carboxylic acids have been successfully developed as potent and selective enzyme inhibitors.[9] The bipyrazole core can be oriented to make specific interactions within an enzyme's active site, while the carboxylic acid can form key salt bridges or hydrogen bonds.
-
Anticancer and Anti-inflammatory Agents: The pyrazole scaffold is a cornerstone of many anticancer and anti-inflammatory drugs.[3] This molecule could serve as a starting point for developing novel therapeutics in these areas.
-
Coordination Chemistry: Bipyrazole and carboxylic acid moieties are excellent ligands for coordinating with metal ions. This compound could be used as a building block for creating metal-organic frameworks (MOFs) or other coordination complexes with potential applications in catalysis, gas storage, or materials science.[16][18][19]
Conclusion
This guide has detailed a logical and scientifically grounded approach to the synthesis and characterization of 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid. By leveraging the venerable Knorr pyrazole synthesis in a staged manner, the target molecule can be constructed efficiently. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures a rigorous and verifiable confirmation of the final product's structure and purity. The inherent drug-like features of this bipyrazole carboxylic acid scaffold underscore its potential as a valuable building block for the discovery of novel therapeutics and advanced materials.
References
- BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
- ChemWhat. (n.d.). CAS NO. 1033431-24-1 | 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid.
- A2B Chem. (n.d.). 1′,5′-Dimethyl-2H,1′H-[3,4′]bipyrazolyl-5-carboxylic acid.
- Fluorochem. (n.d.). 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 1′,5′-Dimethyl-2H,1′H-[3,4′]bipyrazolyl-5-carboxylic acid, CAS 1033431-24-1.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- ChemBK. (n.d.). [3,4'-Bi-1H-pyrazole]-5-carboxylic acid, 1',5'-dimethyl-.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (n.d.). MDPI.
- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023).
- ChemicalBook. (n.d.). Pyrazole(288-13-1) 1H NMR spectrum.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.).
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). Arkat USA.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.). NIH.
- Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (n.d.). PMC - NIH.
- ChemBK. (n.d.). 1'-ETHYL-3',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL-5-CARBOXYLIC ACID.
- ChemSpider. (n.d.). 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylic acid.
- BLDpharm. (n.d.). 1033431-24-1|1',5'-Dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylic acid.
- Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2025). Bentham Science Publishers.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2025). ResearchGate.
- Synthesis and applications of bipyrazole systems. (2025). ResearchGate.
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (2025). ResearchGate.
- Overview of metabolic pathways of carboxylic-acid-containing drugs.... (n.d.). ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar.
- PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
- “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation—Knorr Reaction—Hydrolysis Sequence. (2025). ResearchGate.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. arctomsci.com [arctomsci.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
